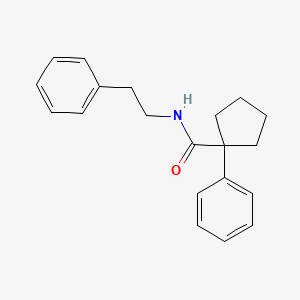

N-phenethyl-1-phenylcyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

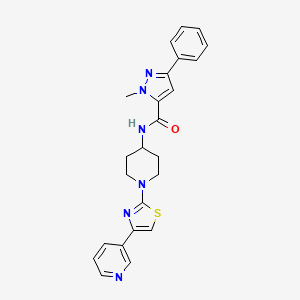

説明

N-phenethyl-1-phenylcyclopentanecarboxamide, commonly known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive enhancing properties. Phenylpiracetam is a modified version of piracetam, which is the first nootropic drug developed. Phenylpiracetam has been found to improve memory, learning, and cognitive function, making it a popular supplement among students, athletes, and professionals.

科学的研究の応用

1. Photoprotection and Antiaging Properties

N-phenethyl caffeamide (K36) has shown promising results as an antioxidant and antiphotoaging agent. Studies reveal its potential in inhibiting type I procollagen degradation and stimulating collagen synthesis in human skin fibroblasts. Further, K36 exhibits anti-inflammatory and antiphotoaging activities, potentially making it a valuable ingredient in cosmetic and skincare products for antiaging purposes (Y. Kuo et al., 2015).

2. Cancer Chemoprevention

Phenethyl isothiocyanate (PEITC) and related compounds, including N-phenethyl derivatives, have been explored for their chemopreventive properties against cancer. PEITC has been shown to activate c-Jun N-terminal kinase 1 (JNK1), which plays a role in the regulation of Phase II detoxifying enzymes, contributing to its chemopreventive efficacy (R. Yu et al., 1996).

3. Opioid Analgesic Research

N-Phenethyl derivatives related to fentanyl, an opioid analgesic, have been studied for their potential analgesic properties and receptor binding affinities. These compounds, including variants of N-phenethyl-1-phenylcyclopentanecarboxamide, have shown varying degrees of agonist and antagonist properties at opioid receptors, indicating potential for development as analgesics (J. Bagley et al., 1989).

4. Neuroprotection and Anti-Inflammatory Activity

Phenylethanoid glycosides, which include phenethyl derivatives, exhibit diverse bioactivities such as neuroprotection, anti-inflammatory, antioxidant, and immunomodulatory effects. Their pharmacokinetic properties also make them significant in medicinal chemistry research (Zhenzhen Xue et al., 2016).

5. Antimicrobial Activity

Studies on N-(phenethyl)piperazinyl quinolone derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative microorganisms. This indicates the potential of N-phenethyl derivatives in developing new antimicrobial agents (A. Foroumadi et al., 2006).

特性

IUPAC Name |

1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c22-19(21-16-13-17-9-3-1-4-10-17)20(14-7-8-15-20)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOFMFVWEVFLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330864 |

Source

|

| Record name | 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |

CAS RN |

512795-97-0 |

Source

|

| Record name | 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2465790.png)

![1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2465791.png)

![3,6-Dichloro-N-(oxolan-2-ylmethyl)-N-[(4-oxo-3H-quinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2465797.png)

![N-Ethyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2465801.png)

![N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide](/img/structure/B2465803.png)

![Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2465805.png)

![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2465807.png)

![4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)